4-Chloromercuribenzoic acid
Overview
Description
4-Chloromercuribenzoic acid, also known as (4-carboxyphenyl)chloromercury, is an organomercury compound. It is primarily used as a protease inhibitor in molecular biology applications. This compound reacts with thiol groups in proteins, making it an effective inhibitor of enzymes that depend on thiol reactivity, such as cysteine proteases like papain and acetylcholinesterase .
Mechanism of Action
Target of Action
4-Chloromercuribenzoic acid (PCMB) primarily targets thiol groups in proteins . These thiol groups are found in enzymes that are dependent on thiol reactivity, including cysteine proteases such as papain and acetylcholinesterase . The thiol groups play a crucial role in the function of these enzymes, and their modification can significantly affect the enzyme’s activity.
Mode of Action
PCMB interacts with its targets by reacting with the thiol groups in proteins . This reaction inhibits the function of enzymes that are dependent on thiol reactivity . As a result, the activity of these enzymes, including cysteine proteases and acetylcholinesterase, is reduced .
Biochemical Pathways
The primary biochemical pathway affected by PCMB is the activity of cysteine proteases and other thiol-reactive enzymes . By inhibiting these enzymes, PCMB can disrupt the normal biochemical processes in which these enzymes are involved. For instance, the inhibition of cysteine proteases can affect protein degradation and other proteolytic processes .
Result of Action
The primary molecular effect of PCMB’s action is the modification of thiol groups in proteins, leading to the inhibition of thiol-reactive enzymes . This can result in changes in cellular processes that depend on the activity of these enzymes. For example, the inhibition of cysteine proteases can affect protein degradation processes within the cell .
Biochemical Analysis
Biochemical Properties
4-Chloromercuribenzoic acid interacts with thiol groups in proteins, making it an inhibitor of enzymes that are dependent on thiol reactivity . This includes cysteine proteases such as papain and acetylcholinesterase . Due to this reactivity with thiols, this compound is also used in titrimetric quantification of thiol groups in proteins .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a protease inhibitor. By inhibiting enzymes that are dependent on thiol reactivity, it can influence cell function
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It reacts with thiol groups in proteins, leading to the inhibition of enzymes that require thiol reactivity for their function . This includes enzymes like cysteine proteases and acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromercuribenzoic acid typically involves the reaction of benzoic acid derivatives with mercuric chloride. The process can be summarized as follows:
Starting Material: Benzoic acid or its derivatives.
Reagent: Mercuric chloride (HgCl₂).
Reaction Conditions: The reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4-Chloromercuribenzoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.
Complexation Reactions: The mercury atom can form complexes with various ligands.
Common Reagents and Conditions:
Thiol Reagents: The compound reacts with thiol-containing reagents, leading to the formation of mercaptides.
Aqueous Medium: Many reactions involving this compound are carried out in aqueous solutions to facilitate the interaction between reactants.
Major Products: The major products formed from these reactions include substituted benzoic acid derivatives and various mercury complexes.
Scientific Research Applications
4-Chloromercuribenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used in the titrimetric quantification of thiol groups in proteins.
Biology: The compound serves as a protease inhibitor, particularly for enzymes dependent on thiol reactivity.
Medicine: It is employed in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the synthesis of other organomercury compounds and in analytical chemistry for detecting thiol groups
Comparison with Similar Compounds
4-Aminophenylmercuric acetate: Another organomercury compound used in similar applications.
p-Hydroxymercuribenzoic acid: Shares similar inhibitory properties and applications.
Uniqueness: 4-Chloromercuribenzoic acid is unique due to its specific reactivity with thiol groups, making it a valuable tool in molecular biology for studying thiol-dependent enzymes. Its ability to form stable complexes with mercury also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(4-carboxyphenyl)mercury(1+);chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5O2.ClH.Hg/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);1H;/q;;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZOUMNUDGGHIW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Hg+].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClHgO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59-85-8 | |
Record name | p-Chloromercuribenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-CHLOROMERCURIBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1LE0WZ4BO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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